molecular formula C13H11N3OS B2845038 6-Methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1325306-38-4

6-Methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2845038
CAS No.: 1325306-38-4
M. Wt: 257.31
InChI Key: LESFUQQLLOBRPQ-UHFFFAOYSA-N
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Description

6-Methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound features a pyrrolopyrimidine core with a phenyl group and a methyl group attached to specific positions on the ring structure. It has garnered attention in scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrroles with thiourea derivatives under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like ammonia or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications are vast, including its use as a potential antimicrobial, anticancer, and anti-inflammatory agent.

Medicine: Research has shown that derivatives of this compound exhibit promising activity against various pathogens and cancer cell lines. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents

Mechanism of Action

The mechanism by which 6-Methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to downstream effects in cellular pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester: This compound shares a similar core structure but differs in the substitution pattern.

  • 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester: Another closely related compound with variations in functional groups.

Uniqueness: 6-Methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one stands out due to its specific substitution pattern and the presence of the thioxo group, which can influence its biological activity and chemical reactivity.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

6-methyl-3-phenyl-2-sulfanylidenepyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c1-8-7-10-11(14-8)12(17)16(13(18)15-10)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYIZCVUOZSOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=S)N(C(=O)C2=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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